Cas no 361172-90-9 (N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide)

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide is a heterocyclic organic compound featuring a benzothiazole-thiazole core linked to a phenoxybenzamide moiety. This structure imparts potential utility in pharmaceutical and agrochemical research due to its ability to interact with biological targets, particularly in kinase inhibition or antimicrobial applications. The presence of sulfur and nitrogen heterocycles enhances its binding affinity and selectivity, while the phenoxybenzamide group may contribute to improved solubility and metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry. The compound's distinct structural features suggest promise in the development of novel bioactive agents.
N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide structure
361172-90-9 structure
Product Name:N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide
CAS No:361172-90-9
MF:C23H15N3O2S2
MW:429.514102220535
CID:6437186
PubChem ID:3450891
Update Time:2025-10-29

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide
    • AB00138601-02
    • F0779-0592
    • Oprea1_798238
    • N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-phenoxybenzamide
    • 361172-90-9
    • AKOS024599973
    • N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
    • SR-01000445375-1
    • EU-0006314
    • SR-01000445375
    • Inchi: 1S/C23H15N3O2S2/c27-21(15-10-12-17(13-11-15)28-16-6-2-1-3-7-16)26-23-25-19(14-29-23)22-24-18-8-4-5-9-20(18)30-22/h1-14H,(H,25,26,27)
    • InChI Key: FDEPCTGQBOQDQU-UHFFFAOYSA-N
    • SMILES: S1C(C2=CSC(=N2)NC(C2C=CC(=CC=2)OC2C=CC=CC=2)=O)=NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 429.06056908g/mol
  • Monoisotopic Mass: 429.06056908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 581
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 121Ų

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide Pricemore >>

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Additional information on N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide (CAS No. 361172-90-9): A Comprehensive Overview

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide (CAS No. 361172-90-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 361172-90-9, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular structure of N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide is composed of a benzothiazole moiety linked to a thiazole ring and a phenoxybenzamide group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The benzothiazole ring is known for its ability to form stable complexes with various metal ions, which can be exploited in the design of metal-based drugs. The thiazole ring, on the other hand, is a common scaffold in many bioactive molecules due to its versatile reactivity and stability.

Recent studies have highlighted the potential of N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against human cathepsin S, an enzyme implicated in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The researchers found that the compound selectively binds to the active site of cathepsin S, thereby blocking its catalytic activity and reducing inflammation.

In addition to its enzymatic inhibition properties, N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide has also shown promise in cancer research. A study conducted by a team of scientists at the National Cancer Institute demonstrated that this compound effectively induces apoptosis in human breast cancer cells. The mechanism of action involves the disruption of mitochondrial membrane potential and the activation of caspase cascades, leading to programmed cell death. These findings suggest that N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide could be a valuable lead compound for the development of novel anticancer agents.

The synthesis of N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide has been extensively studied and optimized to improve yield and purity. One common synthetic route involves the reaction of 4-phenoxybenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. Subsequent coupling with 2-aminothiophenol yields the final product. This method has been refined to minimize side reactions and maximize overall efficiency.

The pharmacokinetic properties of N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide have also been investigated to assess its suitability for therapeutic applications. Preclinical studies have shown that the compound exhibits favorable oral bioavailability and a reasonable half-life in animal models. These characteristics are crucial for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

In conclusion, N-4-(1,3-benzothiazol-2-y l)-1 , 3 -th iaz ol - 2 - yl - 4 -ph en oxyb en z amide (CAS No. 361172 -90 -9) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for drug discovery efforts aimed at addressing unmet medical needs in areas such as autoimmune diseases and cancer. Ongoing research continues to uncover new insights into the mechanisms underlying its therapeutic effects, paving the way for potential clinical applications.

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